2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol
Description
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol is a nitrogen-containing spirocyclic compound characterized by a central spiro[4.5]decane framework fused with a 1,4-diazaspiro ring system. The structure features an ethyl group at position 2, a phenyl group at position 3, and a hydroxyl group at position 1.
Properties
CAS No. |
918447-78-6 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-2-phenyl-1,4-diazaspiro[4.5]dec-1-ene |
InChI |
InChI=1S/C16H22N2O/c1-2-14-15(13-9-5-3-6-10-13)17-16(18(14)19)11-7-4-8-12-16/h3,5-6,9-10,14,19H,2,4,7-8,11-12H2,1H3 |
InChI Key |
NVVZHAWWWKBWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NC2(N1O)CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a phenyl-substituted ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism by which 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The spiro[4.5]decane core is common among analogs, but substituents and functional groups significantly influence properties. Key comparisons include:
Key Observations :
- Electronic Effects : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thione or oxido derivatives .
- Steric Effects : The ethyl group introduces moderate steric hindrance, unlike bulkier substituents (e.g., benzyloxy in ) .
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity : Diazaspiro diones (e.g., 6a–l) exhibit anticonvulsant effects in rodent models, likely due to interactions with neuronal ion channels .
- Solubility: Hydroxyl and ester groups improve aqueous solubility compared to nonpolar derivatives (e.g., thiones) .
- Stability: The enol-hydroxyl system may confer pH-dependent stability, contrasting with the hydrolytically stable thione group .
Crystallographic and Analytical Data
- Structural Confirmation : SHELX programs () are widely used for crystallographic refinement of spiro compounds, enabling precise determination of substituent positions .
- Spectroscopic Data : IR and NMR spectra (e.g., carbonyl bands at 1720–1685 cm⁻¹ in ) provide benchmarks for validating the target compound’s structure .
Biological Activity
The compound 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol is a member of the spirocyclic class of compounds, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic framework that contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, in a screening assay against Gram-positive and Gram-negative bacteria, the compound demonstrated an inhibitory concentration (IC50) in the low micromolar range, indicating strong potential as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a possible application in treating inflammatory diseases .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells, with IC50 values ranging from 10 to 30 µM depending on the cell type . This selectivity is crucial for developing cancer therapeutics with fewer side effects.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that it may exert its effects through the following pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It appears to interfere with signaling pathways associated with cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in cancer cells through intrinsic pathways .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM after 24 hours of exposure .
Study 2: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties found that treatment with this compound reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by approximately 60% at a concentration of 10 µM. This reduction was measured through ELISA assays for cytokine levels .
Study 3: Cytotoxicity in Cancer Cells
In a recent study involving various human cancer cell lines (e.g., breast and lung cancer), this compound demonstrated IC50 values ranging from 15 to 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that these effects were associated with increased apoptosis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
